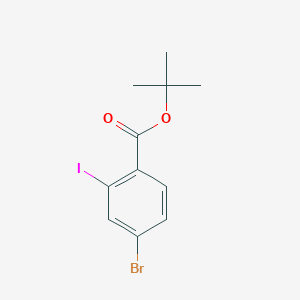
Ethyl 2-(cyclopentanecarbonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclopentanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a butanoate moiety. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopentanecarbonyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting cyclopentanecarbonyl chloride with ethyl butanoate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Another method involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(cyclopentanecarbonyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves exchanging the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentanecarbonyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(cyclopentanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Butanoate
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-3-10(12(14)15-4-2)11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
YJWZDQCJUJMDIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1CCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



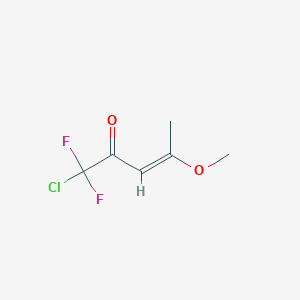
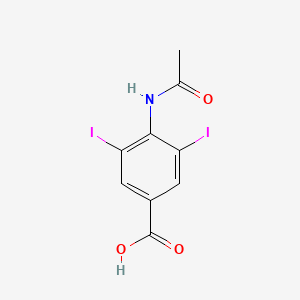
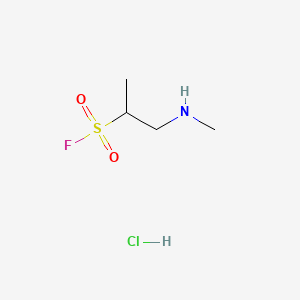
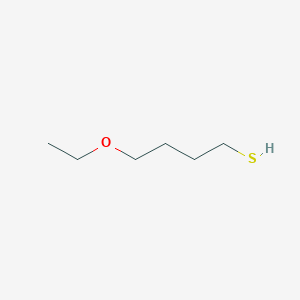
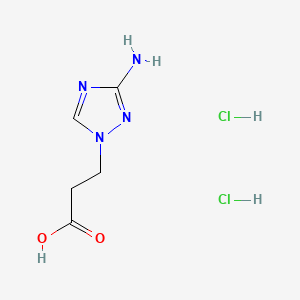
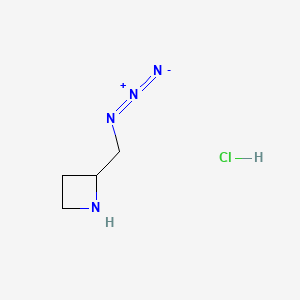
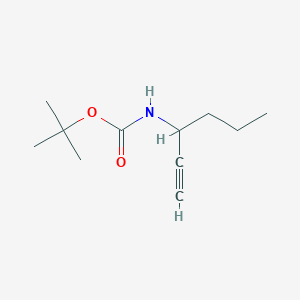


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
